An In-Depth Technical Guide to the Chemical Properties and Structure of Tetracycline Hydrate (99%)
An In-Depth Technical Guide to the Chemical Properties and Structure of Tetracycline Hydrate (99%)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline is a broad-spectrum polyketide antibiotic originally derived from the Streptomyces genus of actinobacteria.[1] As the parent compound of the tetracycline class of antibiotics, it possesses a characteristic linearly fused tetracyclic backbone of naphthacene carboxamide.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4]
This guide provides a detailed examination of the chemical structure, physicochemical properties, stability, and analytical profile of Tetracycline Hydrate (99%). Understanding these core characteristics is paramount for professionals in drug development, formulation, and quality control, as the molecule's efficacy and safety are intrinsically linked to its chemical integrity.
Molecular Structure and Stereochemistry
The chemical structure of tetracycline is complex, featuring a rigid four-ring system with multiple functional groups and chiral centers that dictate its biological activity and chemical behavior.
Core Structure: The IUPAC name for tetracycline is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide.[5] Its structure is built upon an octahydronaphthacene-2-carboxamide skeleton. This framework contains several key functional groups that contribute to its properties: a dimethylamino group at position C4, a phenolic β-diketone system in rings B and C, and a carboxamide group at C2.
Stereochemistry: Tetracycline has five chiral centers (at carbons C4, C4a, C5a, C6, and C12a), which results in a specific three-dimensional conformation essential for its antibacterial activity.[6] The configuration at the C4 dimethylamino group is particularly crucial; inversion of this center leads to the formation of 4-epitetracycline, an epimer that is largely inactive.[6] Maintaining the correct stereochemistry throughout manufacturing, storage, and formulation is a critical aspect of quality control.
Caption: 2D representation of the tetracycline chemical structure.
Physicochemical Properties
The physical and chemical properties of tetracycline hydrate are essential for its handling, formulation, and analytical characterization. As a hydrate, the molecule incorporates water into its crystal structure, which can affect properties like molecular weight and stability.
| Property | Value | Source(s) |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate | [5][7] |
| CAS Number | 60-54-8 (Anhydrous), 6416-04-2 (Trihydrate) | [1][8] |
| Molecular Formula | C₂₂H₂₄N₂O₈ (Anhydrous), C₂₂H₂₆N₂O₉ (Hydrate) | [7][9] |
| Molecular Weight | 444.44 g/mol (Anhydrous Basis), 462.4 g/mol (Hydrate) | [5][7] |
| Appearance | Bright yellow crystalline powder.[1][9] | [1][9] |
| Melting Point | 175-177 °C (dihydrate).[3] The hydrochloride salt melts at 220-223 °C.[10] | [3][10] |
| Solubility | Sparingly soluble in water (~0.4 mg/mL).[1][9] Soluble in dilute acid and alkali solutions, and moderately soluble in alcohol.[1][4] | [1][4][9] |
| pH | Between 3.0 and 7.0 in a 1% aqueous suspension.[8] | [8] |
| Specific Rotation | [α]²⁰/D between -260° and -280° (5 mg/mL in 0.1 N HCl, anhydrous basis).[8] | [8] |
Chemical Stability and Degradation Pathways
Tetracycline is notoriously unstable under various environmental conditions, including exposure to pH extremes, light, and heat.[1] This instability can lead to the formation of degradation products, some of which are inactive or potentially toxic.[11]
-
Epimerization: In weakly acidic solutions (pH 3-5), tetracycline undergoes a reversible epimerization at the C4 carbon.[11] This reaction converts the active tetracycline into its inactive diastereomer, 4-epitetracycline (ETC). This is a primary pathway for loss of potency.[11]
-
Dehydration: Under strongly acidic conditions (pH < 2), tetracycline can be dehydrated to form anhydrotetracycline (ATC).[11] This process involves the elimination of a water molecule from the C6 hydroxyl group and C5a hydrogen, leading to aromatization of the C ring.[11]
-
Combined Degradation: The formation of 4-epianhydrotetracycline (EATC), a toxic degradation product, can occur through the dehydration of ETC or the epimerization of ATC.[11] The presence of EATC is strictly controlled in pharmaceutical formulations by pharmacopeias.[11][12]
-
Alkaline Degradation: In alkaline solutions, tetracycline undergoes a complex rearrangement to form isotetracycline, which is biologically inactive.
-
Photodegradation: Tetracycline is sensitive to light and can darken upon exposure to strong sunlight.[1][9] This necessitates storage in light-resistant containers to preserve its potency and prevent the formation of degradation products.[8][9]
Due to this inherent instability, proper storage is critical. Tetracycline hydrate should be preserved in tight, light-resistant containers at a controlled room temperature.[8][9]
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural confirmation and quality assessment of tetracycline hydrate.
-
UV-Visible Spectroscopy: Tetracycline exhibits characteristic absorption maxima in the UV-visible spectrum due to its extensive chromophoric system. It typically shows two main absorption bands around 275 nm and 357 nm.[13] These correspond to the electronic transitions within the A ring and the BCD ring system, respectively.[13] A study also reports absorption peaks at approximately 221 nm, 268 nm, and 362 nm.[14] The USP specifies a UV absorption test at 380 nm in a sodium hydroxide medium for identification purposes.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of tetracycline provides valuable information about its functional groups. Key absorption bands include O-H and N-H stretching (3500-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=O stretching from the ketone and amide groups (1700-1600 cm⁻¹), and aromatic C=C stretching (1650-1550 cm⁻¹).[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of tetracycline and its related impurities. While the spectra are complex due to the number of protons and carbons in distinct chemical environments, they allow for unambiguous assignment of the molecular structure and stereochemistry.[16]
Analytical Workflow: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of tetracycline and quantifying its degradation products. The method's high resolution is essential for separating the parent drug from structurally similar impurities like ETC, ATC, and EATC.[17][18]
Principle: Reversed-phase HPLC is employed to separate compounds based on their polarity. Tetracycline and its degradation products are separated on a nonpolar stationary phase (e.g., C8 or C18) using a polar mobile phase, typically an acidic aqueous buffer mixed with an organic solvent.[17][19] The acidic pH of the mobile phase is crucial for protonating the molecule and suppressing the interaction with free silanol groups on the column, thereby ensuring sharp, symmetrical peaks.[19]
Experimental Protocol: Determination of Tetracycline and its Impurities
This protocol is a representative method based on principles outlined in the USP and scientific literature.[8][17][19]
-
Reagents and Materials:
-
Tetracycline Hydrate sample
-
USP Tetracycline Hydrochloride RS (Reference Standard)
-
USP 4-Epianhydrotetracycline Hydrochloride RS
-
Acetonitrile (HPLC Grade)
-
Ammonium Phosphate, Monobasic (or similar buffer salt)
-
Orthophosphoric Acid
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters
-
-
Chromatographic Conditions:
-
Column: L7 packing (C8), 4.6 mm x 250 mm, 5 µm particle size (or equivalent)[19]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium dihydrogen orthophosphate, adjusted to pH 2.2 with phosphoric acid) and acetonitrile.[19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
Detection: UV at 280 nm[19]
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve USP Tetracycline Hydrochloride RS in a suitable diluent (e.g., 0.01 N HCl or mobile phase) to obtain a known concentration of approximately 0.5 mg/mL.[12]
-
Impurity Standard Solution: Prepare a separate solution of USP 4-Epianhydrotetracycline Hydrochloride RS in the same diluent to a known concentration (e.g., 10 µg/mL).[12]
-
Sample Solution: Accurately weigh an amount of Tetracycline Hydrate powder equivalent to the standard, dissolve in the diluent to the same target concentration, and sonicate if necessary to ensure complete dissolution.[12] Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject the standard solution five or six times.
-
The relative standard deviation (RSD) for the peak area of tetracycline should be not more than 2.0%.
-
The tailing factor for the tetracycline peak should be not more than 2.0.
-
A resolution solution containing tetracycline and its key impurities may be used to ensure adequate separation.
-
-
Procedure and Data Analysis:
-
Inject the standard, impurity standard, and sample solutions into the chromatograph.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage of each impurity in the sample using the peak area response and the known concentration of the impurity standard.
-
Calculate the assay of tetracycline in the sample by comparing its peak area to that of the tetracycline standard.
-
Caption: Standard workflow for the purity assessment of tetracycline by HPLC.
Conclusion
Tetracycline hydrate is a molecule defined by its structural complexity and chemical sensitivity. Its potent antibacterial activity is dependent on a precise stereochemical arrangement, while its stability is challenged by common environmental factors such as pH and light. The degradation pathways, leading to inactive epimers and potentially toxic byproducts, underscore the necessity for stringent control throughout its lifecycle. A thorough understanding of its physicochemical properties, supported by robust spectroscopic and chromatographic analytical methods, is therefore essential for any scientist or professional involved in the development, manufacturing, or analysis of tetracycline-based pharmaceuticals.
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